molecular formula C33H32FN2NaO4 B601592 Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt CAS No. 1659317-56-2

Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt

Cat. No.: B601592
CAS No.: 1659317-56-2
M. Wt: 562.6 g/mol
InChI Key: HVVXDWFELLEWEX-SZIUKIKUSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

Atorvastatin was first synthesized in the 1980s by Bruce Roth at Parke-Davis (now Pfizer) through a multistep process involving fluorophenyl pyrrole intermediates and hydroxyl acid derivatives. During early synthetic iterations, impurities such as Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt emerged as byproducts of incomplete oxidation or side reactions. These impurities were later characterized to meet regulatory requirements for drug substance quality.

Nomenclature and Identification

Full IUPAC Name : (S,Z)-7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-5-hydroxyhept-2-enoic acid, sodium salt (1:1).
Synonyms : this compound, Sodium Salt of 3-Deoxyhept-2Z-Enoic Acid Derivative.
CAS Number : 1659317-56-2.
Molecular Formula : C₃₃H₃₂FN₂O₄·Na.
Molecular Weight : 562.62 g/mol (539.63 + 22.99).

Property Value Source
Molecular Formula C₃₃H₃₂FN₂O₄·Na
Molecular Weight 562.62 g/mol
CAS Number 1659317-56-2
IUPAC Name (S,Z)-configured derivative

Properties

CAS No.

1659317-56-2

Molecular Formula

C33H32FN2NaO4

Molecular Weight

562.6 g/mol

IUPAC Name

sodium;(Z,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxyhept-2-enoate

InChI

InChI=1S/C33H33FN2O4.Na/c1-22(2)31-30(33(40)35-26-12-7-4-8-13-26)29(23-10-5-3-6-11-23)32(24-16-18-25(34)19-17-24)36(31)21-20-27(37)14-9-15-28(38)39;/h3-13,15-19,22,27,37H,14,20-21H2,1-2H3,(H,35,40)(H,38,39);/q;+1/p-1/b15-9-;/t27-;/m0./s1

InChI Key

HVVXDWFELLEWEX-SZIUKIKUSA-M

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C/C=C\C(=O)[O-])O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+]

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC=CC(=O)[O-])O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+]

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Preparation Methods

Hydrogenation of Tert-Butyl Isopropylidene Nitrile

The synthesis begins with the hydrogenation of tert-butyl isopropylidene nitrile to tert-butyl isopropylidene amine, a reaction catalyzed by palladium on carbon under 50–75 psi H₂ at 60–80°C. This step achieves >95% conversion, critical for minimizing side reactions in subsequent condensation steps.

Condensation with Diketone Derivatives

The amine intermediate is condensed with 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide (diketone) in tetrahydrofuran (THF) and hexanes at 75°C for 96 hours. Pivalic acid (12.5 g per 85 g diketone) acts as a proton donor, facilitating imine formation. The reaction mixture is then hydrolyzed with aqueous HCl in methanol to yield the diol ester, followed by sodium hydroxide-mediated saponification to produce the sodium salt.

Optimization of Sodium Salt Formation

Direct Neutralization of Atorvastatin Free Acid

WO2005115980A1 discloses a direct method where atorvastatin free acid (1.0 g) is dissolved in methyl tert-butyl ether (25 mL) and reacted with sodium hydroxide (144 mg) in water. The mixture is stirred at ambient temperature for 30 minutes, yielding the sodium salt with 88% efficiency after crystallization.

Solvent and Temperature Effects

Reaction solvents profoundly influence yield and purity. Methanol-water systems (3:1 v/v) at 30°C optimize salt precipitation, whereas THF-hexane mixtures reduce byproduct formation during condensation. Elevated temperatures (>50°C) during neutralization risk lactone hydrolysis, necessitating strict thermal control.

Table 1: Comparative Analysis of Sodium Salt Preparation Methods

ParameterMethod A (WO2007029216A1)Method D (WO2005115980A1)
Starting MaterialDiketone (85 g)Free acid (1.0 g)
Solvent SystemTHF/hexanes (1:1)Methyl tert-butyl ether
BaseSodium hydroxideSodium hydroxide
Reaction Time96 hours30 minutes
Yield82%88%
Purity (HPLC)98.5%99.2%

Purification and Crystallization Techniques

Azeotropic Distillation

Post-reaction mixtures are distilled under atmospheric pressure to remove methanol, reducing its content to <0.4% w/v. This step prevents solvate formation during crystallization.

Solvent Extraction and Washing

The sodium salt is extracted into toluene (875 mL) after acidification with HCl, followed by washing with methyl tert-butyl ether to remove residual diketone and pivalic acid. Recrystallization from ethanol-water (4:1) yields needle-like crystals with >99% enantiomeric excess.

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, D₂O) confirms the sodium salt structure: δ 7.25–7.45 (m, 5H, Ar-H), 5.32 (d, J = 15.4 Hz, 1H, CH=CH), and 3.98 (s, 1H, OH). The absence of lactone carbonyl peaks (170–175 ppm) in ¹³C NMR verifies complete hydrolysis.

X-Ray Powder Diffraction (XRPD)

XRPD patterns (CuKα radiation) show characteristic peaks at 2θ = 8.4°, 12.7°, and 17.9°, consistent with monoclinic crystal symmetry. The crystalline material exhibits a melting point of 215–217°C, correlating with thermogravimetric analysis (TGA) data.

Industrial-Scale Considerations

Process Robustness

WO2007029216A1 emphasizes argon inertization during condensation to prevent oxidative degradation . Pilot-scale batches (50 kg) achieve 84% yield using continuous distillation for solvent recovery.

Chemical Reactions Analysis

Types of Reactions: Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Pharmaceutical Synthesis

Atorvastatin is primarily used to lower cholesterol levels and reduce cardiovascular disease risk. The sodium salt form of Atorvastatin 3-Deoxyhept-2Z-Enoic Acid serves as a crucial intermediate in the synthesis of atorvastatin.

  • Multi-Enzyme Synthesis : Recent studies have highlighted innovative multi-enzyme routes for producing atorvastatin side-chains, which include the use of deoxyribose-5-phosphate aldolase (DERA). This method allows for the introduction of stereocenters in a single step, making the process more efficient and sustainable .
  • Synthesis Pathways : The compound can be synthesized through various pathways, including aldol reactions involving acetaldehyde and other aldehyde derivatives. This approach has been optimized for industrial applications due to its cost-effectiveness and reduced environmental impact .

Drug Formulation and Delivery Systems

The solubility and bioavailability of atorvastatin are critical for its therapeutic effectiveness. Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt is being explored in advanced formulation strategies to enhance these properties.

  • Supersaturated Gel Formulations : Research indicates that incorporating atorvastatin into supersaturated gel formulations can significantly improve its solubility and dissolution rate. Such formulations aim to maximize the drug's bioavailability while minimizing potential side effects associated with high doses .
  • Nanoparticle Delivery Systems : There is ongoing research into using nanoparticle systems that include this compound to facilitate targeted delivery, enhance solubility, and improve pharmacokinetics .

Regulatory Applications

This compound is also important in regulatory contexts.

  • Abbreviated New Drug Applications (ANDA) : The compound is utilized in ANDA submissions as an impurity marker or reference standard, ensuring that generic formulations maintain quality and efficacy comparable to their branded counterparts .

Comparison with Similar Compounds

Table 1: Structural Comparison of Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt with Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features
This compound 1659317-56-2 C33H32FN2O4Na 539.63 Z-configured double bond, sodium salt, C3 dehydroxy
Atorvastatin 3-Deoxyhept-2E-Enoic Acid (Free Acid) 1105067-93-3 C33H33FN2O4 540.62 E-configured double bond, free acid form, C3 dehydroxy
Atorvastatin EP Impurity J (Calcium Salt) 1105067-93-3 C33H32FN2O4·½Ca 579.69 Calcium salt, E/Z mixture of 2,3-dehydroxy structure
Atorvastatin Lactone (EP Impurity H) 148217-40-7 C33H34FN2O5 581.63 Cyclic ester (lactone), formed via intramolecular esterification
Atorvastatin Ethyl Ester 1146977-93-6 C35H38FN2O5 594.67 Ethyl ester at carboxylic acid group, increased lipophilicity
Atorvastatin 2-Fluoro Analog 186508-95-2 C33H32F2N2O5 598.62 Fluorine substitution at C2 phenyl ring

Key Observations :

  • Geometric Isomerism : The Z isomer (target compound) and E isomer (CAS: 1105067-93-3) differ in double bond configuration, impacting solubility and chromatographic behavior. The Z isomer exhibits lower polarity due to cis geometry, whereas the E isomer (trans) may show higher stability in aqueous media .
  • Salt Forms : The sodium salt (target compound) enhances water solubility compared to the calcium salt (EP Impurity J) and free acid forms .
  • Functional Group Modifications: The lactone form (EP Impurity H) lacks the open-chain carboxylic acid, reducing its HMG-CoA reductase inhibitory activity .

Pharmacological Activity

While atorvastatin requires hydroxyl groups at C3 and C5 for HMG-CoA reductase inhibition, the absence of the C3 hydroxyl group in this compound renders it pharmacologically inactive . In contrast:

  • Atorvastatin Lactone (EP Impurity H) : May convert back to the active hydroxy acid form in vivo under specific pH conditions, posing regulatory concerns due to variable bioavailability .
  • Fluorinated Analogs: These are synthetic intermediates or metabolites studied for altered lipid-lowering efficacy, though none have surpassed the parent drug’s clinical performance .

Regulatory Status and Analytical Differentiation

Table 2: Regulatory and Analytical Profiles

Compound Regulatory Status Key Analytical Techniques
This compound USP/EMA reference standard (QC/AMV) HPLC (C18 column, retention time ~12.5 min), NMR (J = 10–12 Hz for Z isomer)
Atorvastatin EP Impurity J (Calcium Salt) EP-specified impurity (limit ≤0.15%) LC-MS (m/z 579.69), IR (distinct carbonyl stretches)
Atorvastatin Lactone USP Impurity H (limit ≤0.2%) Chiral HPLC, UV detection (λ = 244 nm)

Analytical Challenges :

  • E vs. Z Isomer Differentiation : NMR coupling constants (J < 12 Hz for Z; J > 15 Hz for E) and mass spectrometry fragmentation patterns are critical .
  • Salt Identification : Ion chromatography or atomic absorption spectroscopy distinguishes sodium (target compound) from calcium salts (EP Impurity J) .

Biological Activity

Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt is a noted impurity of atorvastatin, a widely used statin for lowering cholesterol levels. Understanding the biological activity of this compound is essential for assessing its potential effects and implications in pharmacology and toxicology.

  • Molecular Formula : C₃₃H₃₃FN₂O₄
  • Molecular Weight : 540.63 g/mol
  • CAS Number : 1659317-56-2

This compound, as an impurity, shares structural similarities with atorvastatin, which influences its biological activity.

Atorvastatin, including its impurities like this compound, acts primarily as a competitive inhibitor of HMG-CoA reductase. This enzyme plays a crucial role in cholesterol biosynthesis by catalyzing the conversion of HMG-CoA to mevalonate, a precursor to cholesterol and other sterols. By inhibiting this enzyme, atorvastatin effectively lowers levels of low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol levels .

Lipid-Lowering Effects

Research indicates that atorvastatin and its derivatives significantly reduce plasma concentrations of total cholesterol, LDL-C, non-HDL-C, and triglycerides. This compound may exhibit similar lipid-lowering properties due to its structural relation to atorvastatin. The inhibition of HMG-CoA reductase leads to increased hepatic uptake of LDL particles through upregulation of LDL receptors .

Pleiotropic Effects

Beyond lipid-lowering effects, atorvastatin has been shown to exert pleiotropic effects that contribute to cardiovascular health:

  • Improvement in Endothelial Function : Statins enhance endothelial function by increasing nitric oxide availability.
  • Anti-inflammatory Properties : They reduce markers of inflammation such as C-reactive protein (CRP).
  • Stabilization of Atherosclerotic Plaques : Statins promote plaque stability, reducing the risk of rupture and subsequent cardiovascular events .

Colorectal Cancer Prevention

A study highlighted the role of atorvastatin in inhibiting colorectal adenoma formation in mouse models. Atorvastatin significantly reduced the multiplicity of microadenomas in tumor-free mice and altered gene expression associated with stem/progenitor cells. This suggests a potential role for atorvastatin and its impurities in cancer prevention strategies .

Hepatic Targeting

Recent research has focused on developing atorvastatin conjugates that target liver cells more effectively via the galactose-specific hepatic asialoglycoprotein receptor (ASGPR). These conjugates demonstrated enhanced stability and binding affinity compared to unmodified atorvastatin, indicating that impurities like this compound may play a role in targeted drug delivery systems .

Data Table: Biological Activity Summary

Biological Activity Mechanism/Effect Reference
HMG-CoA Reductase InhibitionDecreases cholesterol synthesis
LDL-C ReductionIncreases hepatic uptake of LDL
HDL-C IncreaseImproves lipid profile
Anti-inflammatoryReduces CRP levels
Cancer PreventionInhibits adenoma formation in animal studies
Enhanced Liver TargetingImproved binding to ASGPR for targeted delivery

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt?

  • Methodological Answer : Synthesis typically involves oxidation-reduction reactions using agents like potassium permanganate (oxidation) or sodium borohydride (reduction) to modify the heptenoic acid backbone. Purification requires reverse-phase HPLC with C18 columns, followed by lyophilization to isolate the sodium salt form. Structural intermediates should be validated via NMR and mass spectrometry to confirm stereochemical integrity at the 2Z configuration .

Q. How can researchers ensure accurate structural characterization of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : To confirm the 2Z stereochemistry and deoxyheptenoic acid chain geometry.
  • FTIR : To identify hydroxyl, carboxylate, and aromatic functional groups.
  • X-ray crystallography : For definitive confirmation of the sodium salt coordination and spatial arrangement .

Q. What analytical techniques are optimal for quantifying trace impurities in research-grade batches?

  • Methodological Answer : Employ ultra-high-performance liquid chromatography (UHPLC) with a polar-embedded C18 column and tandem mass spectrometry (LC-MS/MS) for high sensitivity. Calibrate against certified reference materials (CRMs) for statin-related impurities, such as lactone derivatives or desmethyl analogs .

Q. How should researchers design stability studies for this sodium salt under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability testing by exposing the compound to buffers at pH 1.2 (simulating gastric fluid) and pH 7.4 (simulating plasma) at 40°C/75% relative humidity. Monitor degradation products using LC-MS and validate stability via Arrhenius kinetics modeling. Store samples at -20°C under inert gas to prevent hygroscopic degradation .

Advanced Research Questions

Q. What experimental strategies are effective for resolving contradictions in HMG-CoA reductase inhibition data across in vitro and in vivo models?

  • Methodological Answer : Standardize enzyme assays using recombinant human HMG-CoA reductase and compare inhibition kinetics (IC50) with positive controls like (3R,5R)-atorvastatin. For in vivo studies, use hyperlipidemic rodent models and measure hepatic LDL receptor upregulation via qPCR. Cross-validate findings with isotopic tracer studies (e.g., 14C-acetate incorporation into cholesterol) .

Q. How can cocrystallization techniques improve the solubility and bioavailability of this sodium salt?

  • Methodological Answer : Screen cocrystal formers (e.g., ascorbic acid, nicotinamide) using solvent-drop grinding or slurry crystallization. Characterize cocrystals via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). Assess dissolution rates in biorelevant media (FaSSIF/FeSSIF) and compare with pure sodium salt pharmacokinetics in Sprague-Dawley rats .

Q. What approaches are recommended for elucidating metabolic pathways and active metabolites in preclinical models?

  • Methodological Answer : Administer radiolabeled (3H/14C) sodium salt to hepatocyte suspensions or liver microsomes. Identify phase I/II metabolites via high-resolution LC-QTOF-MS. Confirm CYP450 isoform specificity using chemical inhibitors (e.g., ketoconazole for CYP3A4). Compare metabolite profiles with human liver microsomes to predict clinical translatability .

Q. How should researchers address discrepancies in impurity profiles between synthetic batches and pharmacopeial standards?

  • Methodological Answer : Perform forced degradation studies (heat, light, oxidation) and cross-reference impurity peaks with USP/EP reference standards (e.g., Atorvastatin Related Compound E). Use charged aerosol detection (CAD) for non-UV-active impurities. Statistically analyze batch-to-batch variability using multivariate analysis (e.g., PCA) to isolate process-related critical quality attributes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.